molecular formula C11H9Br B176847 3-Bromo-1-methylnaphthalene CAS No. 112929-89-2

3-Bromo-1-methylnaphthalene

Cat. No.: B176847
CAS No.: 112929-89-2
M. Wt: 221.09 g/mol
InChI Key: UTXLKIYFDKKKEC-UHFFFAOYSA-N
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Description

3-Bromo-1-methylnaphthalene: is an organic compound with the molecular formula C11H9Br . It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the photobromination process, where 1-methylnaphthalene is treated with bromine in the presence of light. The reaction is carried out in a solvent such as carbon tetrachloride at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Cyanide ions in the presence of a suitable catalyst.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: 3-Cyano-1-methylnaphthalene.

    Reduction: 1-Methylnaphthalene.

    Oxidation: Naphthoquinones.

Scientific Research Applications

Chemistry: 3-Bromo-1-methylnaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also explored for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylnaphthalene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a reactive intermediate in organic synthesis. The compound can also undergo redox reactions, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

  • 1-Bromo-2-methylnaphthalene
  • 1-Bromo-3-methylnaphthalene
  • 2-Bromo-1-methylnaphthalene

Comparison: 3-Bromo-1-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and properties, making it suitable for specific applications in synthesis and industry .

Properties

IUPAC Name

3-bromo-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXLKIYFDKKKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595486
Record name 3-Bromo-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112929-89-2
Record name 3-Bromo-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 ml three-neck round bottomed flask was equipped with a reflux condenser and two addition funnels. 430 mg(2.2 mmol) of 4-bromo-6-methyl-2-pyrone prepared according to the procedure described in a literature(see: M. Cervera, Tetrahedron, 46, 7885, 1990) from 4-hydroxy-6-methyl-2-pyrone and phosphorus tribromide was dissolved in 100 ml of ethyleneglycol dimethylether(DME), which was then introduced into the flask. Catalytic amount of trifluoroacetic acid was added and the resulting mixture was heated under reflux. While refluxing, isoamylnitrite(0.48 ml, 3.4 mmol) and anthranilic acid (470 mg, 3.4 mmol) in DME which were contained in the funnels, respectively, were added dropwise simultaneously. After confirming that the starting materials were completely reacted, addition was stopped and the reaction solution was cooled. The solvent was removed under reduced pressure and the remaining materials were diluted with 250 ml of dichloromethane. The resulting solution was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water, and then dried over anhydrous magnesium sulfate. The solvent was removed and the residue was subjected to column chromatography(eluent: n-Hexane/ethylacetate=20/1, v/v) to give 340 mg(Yield 68%) of the title compound.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyleneglycol dimethylether(DME)
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Quantity
470 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
n-Hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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